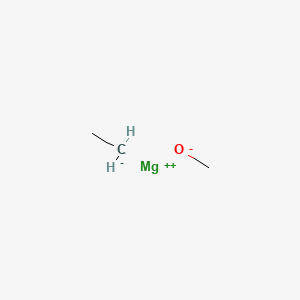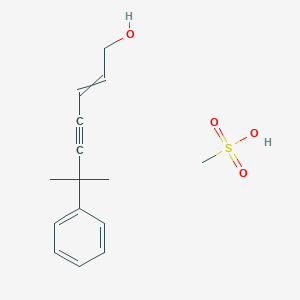![molecular formula C24H36O3 B12547629 3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol CAS No. 671197-44-7](/img/structure/B12547629.png)
3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol is a complex organic compound characterized by the presence of an oxirane (epoxide) ring, a methoxy group, and a long aliphatic chain with two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be introduced through the reaction of an appropriate alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Methoxylation: The methoxy group can be added via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Aliphatic Chain: The long aliphatic chain with double bonds can be attached through a series of coupling reactions, often involving organometallic reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the aliphatic chain to single bonds.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated aliphatic chains.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the modification of proteins and other biomolecules. The aliphatic chain and phenolic group may also interact with lipid membranes and enzymes, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol: Similar structure but lacks the oxirane and methoxy groups.
3-[(Oxiran-2-yl)methoxy]benzaldehyde: Contains the oxirane and methoxy groups but has a different aliphatic chain.
Uniqueness
3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol is unique due to the combination of its oxirane ring, methoxy group, and long aliphatic chain with double bonds
Propriétés
Numéro CAS |
671197-44-7 |
|---|---|
Formule moléculaire |
C24H36O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-(oxiran-2-ylmethoxy)-5-pentadeca-8,11-dienylphenol |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-22(25)18-23(17-21)26-19-24-20-27-24/h4-5,7-8,16-18,24-25H,2-3,6,9-15,19-20H2,1H3 |
Clé InChI |
AXQFANOPCGECFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)OCC2CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



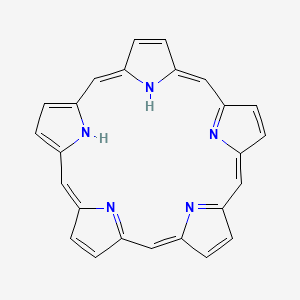
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
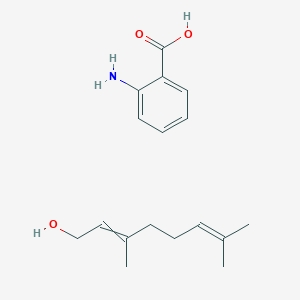
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
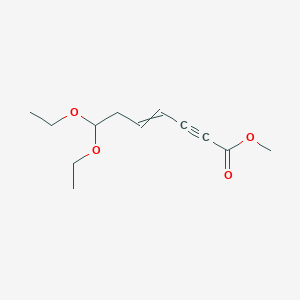
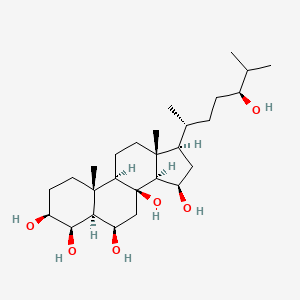

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
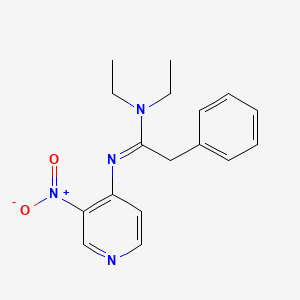
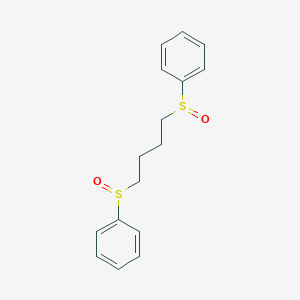
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
